Ethyl 2-bromoacrylate
Overview
Description
Ethyl 2-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to light yellow liquid that is volatile and soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons . This compound is commonly used in organic synthesis and polymer chemistry due to its reactivity and versatility.
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromoacrylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hydrophilic acrylate comonomers, where this compound acts as a branching agent in controlled radical branching polymerization . This interaction is facilitated by visible-light-mediated catalysis using eosin Y and copper complexes, resulting in hyperbranched polymers with various molecular weights and degrees of branching .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce fragmentation via β-carbon C−C bond scission, leading to the growth of polymer chains from the fragments . This process can impact cellular metabolism and gene expression, altering the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can act as a Michael acceptor in radical polymerization reactions, where it undergoes β-carbon C−C bond scission and subsequent polymer chain growth . This mechanism highlights its role in enzyme inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity under optimized conditions, facilitating controlled radical branching polymerization . Its stability may vary depending on the experimental conditions, leading to potential degradation and altered cellular effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting controlled polymerization reactions. At higher doses, this compound can induce toxic or adverse effects, including irritation and damage to the eyes, skin, and respiratory tract . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of hyperbranched polymers through controlled radical branching polymerization . This process involves the interaction of this compound with hydrophilic acrylate comonomers and copper complexes, leading to the formation of complex macromolecular architectures.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. For example, this compound can be transported to specific cellular compartments, where it participates in polymerization reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its role in biochemical reactions and cellular processes, such as controlled radical branching polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromoacrylate is typically prepared by reacting bromoacetic acid with ethanol. The reaction conditions can be optimized based on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of bromoacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromoacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles at the carbon-carbon double bond.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form copolymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used under acidic or basic conditions.
Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include various substituted acrylates depending on the nucleophile used.
Addition Reactions: Products include halogenated or hydroxylated derivatives of this compound.
Polymerization: Copolymers with desired properties for specific applications.
Scientific Research Applications
Ethyl 2-bromoacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. The carbon-carbon double bond also allows for addition reactions with various reagents. These properties make this compound a versatile compound in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-bromoacrylate can be compared with other similar compounds such as:
Ethyl acrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Ethyl 2-chloroacrylate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-bromoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDOJQCUOURTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969840 | |
Record name | Ethyl 2-bromoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-35-8 | |
Record name | 5459-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-bromoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of ethyl 2-bromoacrylate in polymer chemistry?
A1: this compound serves as a versatile building block in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). It can be used as a monomer to create polymers with pendant bromine groups, which act as initiation sites for further polymerization. For example, researchers synthesized comb-like poly(methyl methacrylate) using poly(this compound) as a macroinitiator via ATRP. [] Similarly, poly(ethyl acrylate)-g-poly(methyl methacrylate) was synthesized using poly(ethyl acrylate-co-ethyl 2-bromoacrylate) as the macroinitiator. [] These examples highlight the utility of this compound in creating well-defined graft copolymers.
Q2: How is this compound utilized in organic synthesis?
A2: this compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Highly reactive zinc, generated electrochemically, can transform this compound into its corresponding organozinc compound. This organozinc species readily undergoes palladium-catalyzed cross-coupling reactions with various aryl iodides, affording ethyl 2-arylpropenoates in high yields. [, , , ] This approach offers an effective pathway to synthesize precursors for various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. [, , ]
Q3: Are there any challenges associated with using this compound in enantioselective synthesis?
A3: Yes, utilizing this compound in enantioselective synthesis presents challenges due to its susceptibility to racemization. During the synthesis of (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a significant degree of racemization was observed. [] This racemization, estimated at around 34-46%, is attributed to the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate, a precursor to this compound. [] This highlights the need for careful optimization and alternative strategies to mitigate racemization when employing this compound in enantioselective reactions.
Q4: What analytical techniques are employed to characterize compounds derived from this compound?
A4: Several analytical techniques are used to characterize compounds synthesized using this compound. These include:
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